

An In-depth Technical Guide to Zoliflodacin: A First-in-Class Spiropyrimidinetrione Antibiotic

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Compound of Interest

Compound Name: *Zoliflodacin*

Cat. No.: *B560191*

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Introduction

Zoliflodacin (formerly AZD0914 and ETX0914) is a pioneering oral antibiotic belonging to the spiroypyrimidinetrione class.^[1] It is being developed to address the urgent public health threat of drug-resistant *Neisseria gonorrhoeae*, the causative agent of gonorrhea.^{[2][3]} With a novel mechanism of action, **zoliflodacin** offers a promising therapeutic option, particularly against multidrug-resistant (MDR) strains of *N. gonorrhoeae*.^{[4][5]} This document provides a comprehensive technical overview of **zoliflodacin**, including its mechanism of action, microbiological activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and associated experimental methodologies.

Chemical Properties

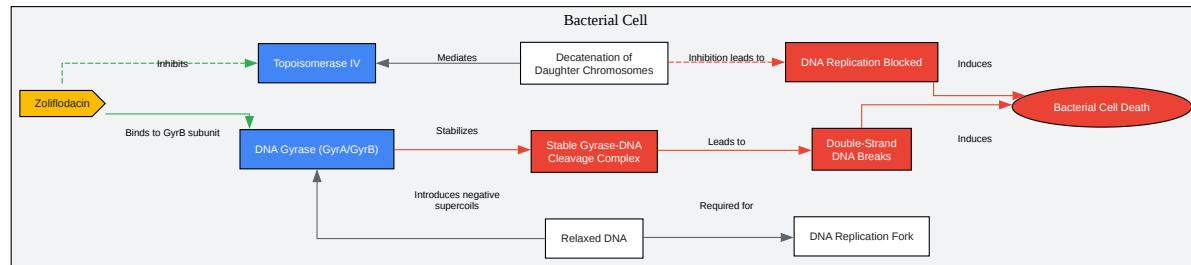
Zoliflodacin is a complex polycyclic molecule. Its chemical and physical identifiers are summarized below.

Property	Value
Molecular Formula	C ₂₂ H ₂₂ FN ₅ O ₇ [2] [6] [7]
Molar Mass	487.444 g·mol ⁻¹ [2]
CAS Number	1620458-09-4 [2]
DrugBank Accession Number	DB12817 [2]
PubChem CID	76685216 [2] [7]
SMILES	C[C@H]1CN2--INVALID-LINK-- C">C@HC3(CC4=C2C(=C5C(=C4)C(=NO5)N6- -INVALID-LINK--C)F)C(=O)NC(=O)NC3=O [2]
InChIKey	ZSMIFNWDQEXT-ZESJGQACSA-N [8]

Mechanism of Action

Zolifludacin exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[\[1\]](#)[\[9\]](#)[\[10\]](#) This action prevents bacterial DNA synthesis, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[\[11\]](#)[\[12\]](#)

The primary target of **zolifludacin** is the B subunit of DNA gyrase (GyrB).[\[12\]](#) Its binding site is distinct from that of fluoroquinolone antibiotics, which primarily target the GyrA subunit.[\[13\]](#)[\[14\]](#) This distinction is crucial as it means **zolifludacin** lacks cross-resistance with fluoroquinolones, a class of antibiotics to which *N. gonorrhoeae* has developed widespread resistance.[\[4\]](#)[\[13\]](#) X-ray crystallography has shown that **zolifludacin** binds to the same DNA cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Unlike ciprofloxacin, **zolifludacin**'s binding to topoisomerases does not appear to be dependent on magnesium ion concentration, suggesting a different binding mode.[\[19\]](#)



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Caption: Mechanism of action of **Zoliflodacin**.

Microbiological Activity

Zoliflodacin demonstrates potent in vitro activity against *N. gonorrhoeae*, including strains resistant to multiple other antibiotics.[3][20]

In Vitro Susceptibility of *Neisseria gonorrhoeae*

The minimum inhibitory concentration (MIC) values of **zoliflodacin** have been evaluated against various clinical isolates of *N. gonorrhoeae* from different geographical regions.

Isolate Source / Study	N	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Global Phase 3 Trial (Baseline Isolates)	936	≤0.008 – 0.5	-	-
US Phase 3 Trial (Urogenital Isolates)	139	≤0.008 – 0.25	0.06	0.12
Thailand & South Africa (Clinical Isolates)	199	0.004 – 0.25	0.064	0.125
European Union/EEA (Clinical Isolates)	-	0.002 – 0.25	0.064	0.125
China (Clinical Isolates)	-	≤0.002 – 0.125	0.03	0.06
Korea (Clinical Isolates)	250	≤0.015 – 0.12	0.03	0.06

Data compiled from references:[3][20][21][22][23].

Notably, **zoliflodacin** maintains its activity against isolates resistant to ceftriaxone, azithromycin, and ciprofloxacin.[3][4][20] For instance, against a ceftriaxone-resistant isolate (MIC >0.5 µg/mL) from a US Phase 3 trial participant, **zoliflodacin** demonstrated an MIC of 0.12 µg/mL.[3][20]

Activity Against Other Pathogens

While primarily developed for gonorrhea, **zoliflodacin** has shown in vitro activity against other pathogens, including Chlamydia trachomatis and Mycoplasma genitalium.[21] Quality control studies have also established MIC ranges for several ATCC reference strains.

ATCC Strain	MIC QC Range (μ g/mL)
Staphylococcus aureusATCC 29213	0.12 - 0.5
Enterococcus faecalisATCC 29212	0.25 - 2
Escherichia coliATCC 25922	1 - 4
Streptococcus pneumoniaeATCC 49619	0.12 - 0.5
Haemophilus influenzaeATCC 49247	0.12 - 1
Neisseria gonorrhoeaeATCC 49226	0.06 - 0.5

Data compiled from references:[\[24\]](#)[\[25\]](#).

Pharmacokinetics and Pharmacodynamics Absorption, Distribution, Metabolism, and Excretion (ADME)

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **zoliflodacin**.[\[11\]](#)[\[26\]](#)

Parameter	Value / Observation
Administration	Oral[2]
Absorption	Rapidly absorbed[11][26]
T _{max} (Fasted)	1.5 – 2.3 hours[2][11][26]
T _{max} (Fed)	4 hours (delayed absorption)[2][11][26]
Bioavailability	97.8% (total recovery of radioactivity)[2][11]
Effect of Food	Increased AUC at 1,500 mg and 3,000 mg doses[11][26]
Metabolism	Primarily hepatic[2][11]
Elimination Half-life	5.3 – 6.3 hours[2]
Excretion	~79.6% in feces, ~18.2% in urine[2][11][26]
Unchanged Drug in Urine	<5.0%[11][26]
Major Circulating Components	Zoliflodacin (72.3%), Metabolite M3 (16.4%)[11]

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

The PK/PD index associated with the efficacy of **zoliflodacin** is the ratio of the free-drug plasma area under the curve from time zero to infinity (fAUC_{0-∞}) to the MIC.[27] A target fAUC/MIC ratio of 70.6 has been associated with the suppression of *N. gonorrhoeae* mutant amplification.[27] Population pharmacokinetic modeling indicates that with a 3g dose, the probability of target attainment is ≥96.2% for isolates with an MIC ≤ 0.25 µg/mL, which covers nearly all clinical isolates tested.[27]

Clinical Efficacy

The pivotal global Phase 3 randomized controlled trial (NCT03959527) evaluated the efficacy and safety of a single oral 3g dose of **zoliflodacin** compared to the standard of care (a single intramuscular 500mg dose of ceftriaxone plus a single oral 1g dose of azithromycin) for the treatment of uncomplicated gonorrhea.[28][29]

Phase 3 Trial Results (Microbiological Cure Rates)

The trial met its primary endpoint, demonstrating the non-inferiority of **zoliflodacin** to the standard of care for urogenital infections.[9][29]

Infection Site	Zoliflodacin Cure Rate (%)	Ceftriaxone + Azithromycin Cure Rate (%)	Treatment Difference (95% CI)	Population
Urogenital	90.9%	96.2%	-5.31% (1.38% to 8.65%)	micro-ITT[13][29]
Urogenital	96.8%	100%	-3.16% (1.1% to 5.14%)	Evaluable[13]
Pharyngeal	91.3%	95.7%	-	Evaluable[13]
Rectal	95.8%	100%	-	Evaluable[13]

Data compiled from references:[13][29]. The non-inferiority margin was 12%.

Safety and Tolerability

Across Phase 1, 2, and 3 clinical trials, **zoliflodacin** has been generally well-tolerated.[21][30]

Summary of Adverse Events (Phase 3 Trial)

In the Phase 3 trial, the overall rate of adverse events was comparable between the **zoliflodacin** and standard of care arms.[29][30]

Adverse Event (AE) Profile	Zoliflodacin Arm	Ceftriaxone + Azithromycin Arm
Participants with any AE	46.2%	46.4%
Most Common AEs	Headache, Gastrointestinal upset	-
AE Severity	Majority mild or moderate[13] [29]	Majority mild or moderate
Serious AEs	None reported[9][31]	-
Deaths	None reported[9][31]	-

Data compiled from references:[9][13][29][30][31][32].

A thorough QT study concluded that a single oral dose of **zoliflodacin** does not have clinically significant effects on cardiac repolarization.[33]

Mechanisms of Resistance

The development of resistance to **zoliflodacin** is infrequent.[1][34] Resistance is primarily associated with specific mutations in the GyrB subunit, the drug's main target.[12][34] Key mutations identified in resistant mutants include D429N, K450T, or K450N in GyrB, which can result in **zoliflodacin** MICs of 0.5–4 mg/L.[34] The S467N substitution in GyrB, while not conferring resistance on its own, may predispose bacteria to the emergence of resistance.[35] Importantly, mutations in GyrA that confer resistance to fluoroquinolones do not cause cross-resistance to **zoliflodacin**.[12][36]



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Caption: Logical pathway for **Zoliflodacin** resistance.

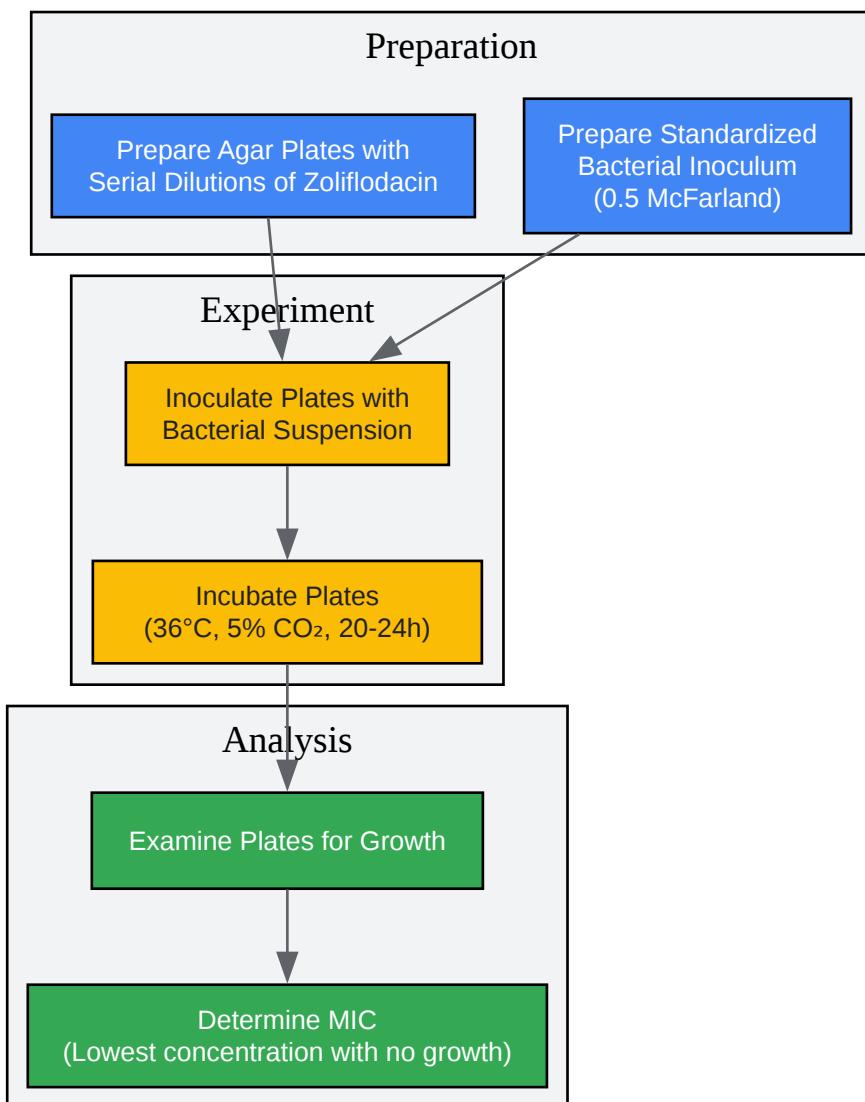
Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The in vitro activity of **zoliflodacin** against *N. gonorrhoeae* is determined using the agar dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- Media Preparation: A series of GC agar plates are prepared, each containing a specific, twofold serial dilution of **zoliflodacin**. A drug-free plate is included as a growth control.
- Inoculum Preparation: *N. gonorrhoeae* isolates are grown on chocolate agar for 18-24 hours. Colonies are suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
- Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.
- Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of **zoliflodacin** that completely inhibits visible growth of the organism.
- Quality Control: The reference strain *N. gonorrhoeae* ATCC 49226 is tested concurrently to ensure the validity of the results.[24]



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Caption: Workflow for MIC determination by agar dilution.

Hollow Fiber Infection Model (HFIM) Protocol

A dynamic in vitro HFIM can be used to simulate the human pharmacokinetic profile of **zoliflodacin** and evaluate its pharmacodynamic effects on *N. gonorrhoeae*.

Methodology:

- System Setup: A hollow fiber cartridge is inoculated with a standardized suspension of *N. gonorrhoeae*. The system is maintained with a continuous flow of fresh culture medium to

mimic physiological clearance.

- Drug Administration: **Zoliflodacin** is administered into the central reservoir of the model to simulate the concentration-time profile observed in humans after a single oral dose (e.g., a 3g dose). Key PK parameters like half-life ($t_{1/2}$) and protein binding (17% free fraction) are factored into the simulation.[35]
- Sampling: Samples are collected from the cartridge at multiple time points over several days.
- Analysis: The total bacterial concentration and the concentration of any resistant subpopulations are quantified through plating on both drug-free and drug-containing agar.
- Endpoint: The primary endpoint is the change in bacterial density over time and the emergence of resistance.[35]

Conclusion

Zoliflodacin represents a significant advancement in the fight against antimicrobial resistance. As a first-in-class oral spiropyrimidinetrione, its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a highly effective agent against *Neisseria gonorrhoeae*, including strains that are resistant to current frontline therapies. With a favorable pharmacokinetic profile, demonstrated non-inferiority to the standard of care in a pivotal Phase 3 trial, and a good safety profile, **zoliflodacin** is poised to become a critical new tool for the treatment of uncomplicated gonorrhea worldwide. Its single-dose oral administration offers a convenient and accessible option that can improve treatment adherence and outcomes.[4][13]

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